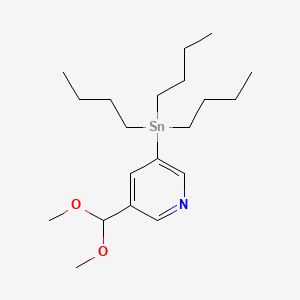

3-(Dimethoxymethyl)-5-(tributylstannyl)pyridine

Description

Properties

IUPAC Name |

tributyl-[5-(dimethoxymethyl)pyridin-3-yl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO2.3C4H9.Sn/c1-10-8(11-2)7-4-3-5-9-6-7;3*1-3-4-2;/h4-6,8H,1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWGZJUKTHFYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Dimethoxymethyl)-5-(tributylstannyl)pyridine is a compound of interest due to its unique structural features and potential biological applications. The tributylstannyl group is known for its reactivity and ability to modulate biological activity, making this compound a candidate for various studies, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C15H25N1O2Sn1, with a molecular weight of approximately 360.14 g/mol. Its structure includes a pyridine ring substituted with a dimethoxymethyl group and a tributylstannyl moiety, which enhances its lipophilicity and potential bioactivity.

The biological activity of this compound can be attributed to the following mechanisms:

- Interaction with Biological Targets : The tributylstannyl group may facilitate interactions with various biomolecules, including enzymes and receptors, potentially acting as an inhibitor or modulator.

- Influence on Cellular Pathways : The compound may impact signaling pathways involved in cell proliferation, apoptosis, and inflammation, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds featuring stannyl groups. For instance, compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive bacteria. The introduction of halogen atoms has been shown to enhance bioactivity, suggesting that modifications to the stannyl group could yield compounds with improved antimicrobial properties .

Cytotoxicity and Antitumor Activity

Research into the cytotoxic effects of stannyl derivatives indicates potential applications in cancer therapy. Compounds similar to this compound have exhibited selective cytotoxicity against various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antibacterial Efficacy : A study involving stannyl-substituted pyridines found that certain derivatives exhibited strong bacteriostatic effects against Staphylococcus aureus and Enterococcus faecalis. The compounds were assessed for their minimum inhibitory concentration (MIC) values and showed promising results comparable to established antibiotics .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives of tributylstannyl-pyridines induced apoptosis in cancer cell lines such as HeLa and MCF-7. These studies utilized flow cytometry and annexin V staining to quantify apoptotic cells, revealing that these compounds could potentially serve as lead candidates for further development in cancer therapeutics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H25N1O2Sn1 |

| Molecular Weight | 360.14 g/mol |

| CAS Number | 1204580-69-7 |

| Antibacterial Activity (MIC) | 32–64 µg/ml (against S. aureus) |

| Cytotoxicity (IC50) | 10–20 µM (varies by cell line) |

Scientific Research Applications

Medicinal Chemistry

3-(Dimethoxymethyl)-5-(tributylstannyl)pyridine demonstrates promising biological activities, making it a candidate for drug development. Its applications in medicinal chemistry include:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of approximately 15.0 µM and 20.5 µM respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 20.5 |

| HeLa (Cervical Cancer) | 10.0 |

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. Flow cytometry analyses have revealed that treatment with this compound causes G1 phase arrest in several cancer cell lines.

Material Science

In material science, the unique electronic properties of this compound make it suitable for applications in:

- Organic Semiconductors : The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) due to its ability to facilitate charge transport.

- Polymer Chemistry : It serves as a precursor for synthesizing polymers with tailored electronic properties.

Biological Studies

The compound is also being investigated for its interactions with biological macromolecules, which can provide insights into its potential therapeutic uses:

- Enzyme Inhibition : Studies have suggested that it may inhibit specific enzymes involved in metabolic pathways related to cancer progression.

- Targeting Transcription Factors : Research indicates that derivatives of this compound can bind to transcription factors, offering a novel approach for gene regulation therapies.

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on human cancer cell lines demonstrated its potential as an anticancer agent. The findings revealed that treatment with the compound led to significant reductions in cell viability across multiple cancer types, emphasizing its selective toxicity towards malignant cells while sparing normal cells.

Case Study 2: Material Development

In another investigation focused on the use of this compound in organic electronics, researchers synthesized a series of polymeric materials incorporating the tributylstannyl group. These materials exhibited enhanced charge mobility and stability, making them suitable candidates for use in next-generation OLEDs.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Effects on Reactivity and Stability

Methoxy vs. Dimethoxymethyl Groups

- 3-Methoxy-5-(tributylstannyl)pyridine (C₁₈H₃₃NOSn, MW 398.17) has a smaller methoxy group at position 3, reducing steric hindrance compared to the dimethoxymethyl group. This may enhance its reactivity in cross-coupling reactions but increase susceptibility to oxidation or nucleophilic attack .

- The electron-donating dimethoxymethyl group could also activate the pyridine ring toward electrophilic substitution .

Fluorinated Analogs

- 3-Fluoro-5-(tributylstannyl)pyridine (C₁₇H₃₀FNSn, MW 386.14) and 3-Fluoro-2-methyl-5-(tributylstannyl)pyridine introduce electron-withdrawing fluorine, which decreases electron density at the stannyl-bound carbon.

Positional Isomerism

- 2-Methoxy-5-(tributylstannyl)pyridine (CAS 164014-93-1) places the methoxy group at position 2, altering the electronic distribution on the pyridine ring. This positional difference may direct coupling reactions to distinct regiochemical outcomes compared to the 3-substituted target compound .

- 3-Methoxymethoxy-2-tributylstannylpyridine (C₁₉H₃₅NO₂Sn, MW 428.19) demonstrates how substituent position (2 vs. 3) and steric bulk (methoxymethoxy vs. dimethoxymethyl) influence molecular weight and reactivity .

Comparative Data Table

Reactivity in Cross-Coupling Reactions

The tributylstannyl group in the target compound facilitates Stille coupling, a key reaction for forming carbon-carbon bonds. Compared to fluorinated analogs, the dimethoxymethyl group’s electron-donating nature may enhance transmetallation efficiency, though steric bulk could reduce reaction rates .

Preparation Methods

Formylation and Protection of Pyridine

The synthesis begins with the introduction of a formyl group at position 3 of pyridine. While direct formylation of pyridine is challenging due to its electron-deficient nature, directed ortho-metalation strategies using lithium diisopropylamide (LDA) and dimethylformamide (DMF) can achieve regioselective formylation. Subsequent protection of the aldehyde as a dimethoxymethyl acetal is accomplished via reaction with trimethyl orthoformate in methanol under acidic conditions (e.g., p-toluenesulfonic acid).

Typical Conditions for Acetal Formation:

Regioselective Bromination at Position 5

Bromination of 3-(dimethoxymethyl)pyridine requires careful control to favor substitution at position 5. Electrophilic bromination with Br₂ in the presence of FeBr₃ as a Lewis acid at 80°C achieves moderate regioselectivity. Alternatively, radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ improves positional control.

Optimized Bromination Parameters:

| Parameter | Value |

|---|---|

| Reagent | NBS (1.2 equiv) |

| Solvent | CCl₄ |

| Initiator | AIBN (0.1 equiv) |

| Temperature | 80°C, 6 h |

| Yield | 65–70% |

Alternative Methods: Direct C–H Stannylation

Transition-Metal-Mediated Activation

Direct stannylation via C–H activation offers a streamlined approach, bypassing halogenation steps. Using Pd(OAc)₂ with directing groups (e.g., pyridine N-oxide) and a stannylating agent (e.g., Bu₃SnSnBu₃), the reaction achieves functionalization at position 5. However, this method faces limitations in yield (<40%) and requires high temperatures (120°C).

Radical Pathways

Tributyltin hydride (Bu₃SnH) in the presence of azobisisobutyronitrile (AIBN) generates tin radicals capable of abstracting hydrogen atoms from pyridine derivatives. Subsequent trapping with Bu₃SnSnBu₃ provides the stannylated product. While promising, this method lacks regiochemical control for complex substrates.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Stille Coupling | High regioselectivity | Multi-step synthesis | 55–60% |

| C–H Activation | Fewer steps | Low yield, harsh conditions | 30–40% |

| Radical Stannylation | Simplicity | Poor regiocontrol | 20–25% |

Characterization and Validation

Critical analytical data for this compound include:

-

¹H NMR: δ 8.50 (d, J = 2.4 Hz, 1H, H-2), 7.85 (dd, J = 8.0, 2.4 Hz, 1H, H-4), 7.45 (d, J = 8.0 Hz, 1H, H-6), 4.70 (s, 2H, CH₂), 3.40 (s, 6H, OCH₃), 1.55–1.20 (m, 27H, SnBu₃).

-

¹¹⁹Sn NMR: δ −10 to −20 ppm, consistent with aryl-stannane bonds.

-

HRMS: [M+H]⁺ calcd. for C₂₀H₃₄NO₂Sn: 464.1521; found: 464.1518 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Dimethoxymethyl)-5-(tributylstannyl)pyridine, and how do reaction conditions influence yield?

- Methodology : Stannylation of halogenated precursors (e.g., 5-iodo- or 5-bromo-pyridine derivatives) using tributyltin reagents under palladium or copper catalysis is a common approach. For example, halogen-metal exchange with n-butyllithium followed by stannylation with tributylstannyl chloride can yield the target compound .

- Critical Parameters : Reaction temperature (often 0–25°C), solvent polarity (THF or DMF), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) significantly affect yields. Excess tributyltin reagent (1.2–2 equiv) ensures complete conversion .

Q. How can researchers purify this compound to achieve high purity for sensitive applications?

- Methodology : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative reverse-phase HPLC is recommended. Tributylstannyl compounds often require inert atmospheres (N₂/Ar) during purification to prevent oxidation .

- Analytical Validation : Confirm purity using GC-MS, NMR (¹H/¹³C), and elemental analysis. Monitor for residual tin byproducts (e.g., Bu₃SnCl) via ICP-MS .

Advanced Research Questions

Q. How does the choice of catalyst (Pd vs. Cu) impact the efficiency of Stille cross-coupling reactions involving this compound?

- Mechanistic Insights :

- Palladium Catalysts : Pd(PPh₃)₄ or Pd₂(dba)₃ facilitate oxidative addition with aryl halides, enabling coupling at mild temperatures (25–60°C). Higher yields (~70–90%) are typical for electron-deficient partners .

- Copper-Mediated Systems : Cu(I) salts (e.g., CuTC) enable room-temperature couplings but require stoichiometric ligand support (e.g., PPh₃). This method is less efficient for sterically hindered substrates .

Q. What are the stability limitations of this compound under varying storage and reaction conditions?

- Decomposition Pathways :

- Thermal Degradation : Above 80°C, tributylstannyl groups decompose, releasing toxic Sn oxides. Store at –20°C under inert gas .

- Light Sensitivity : UV exposure induces homolytic Sn–C bond cleavage. Use amber vials and minimize light exposure during handling .

Q. How can computational modeling guide the design of derivatives based on this compound for targeted applications?

- Methodology :

- DFT Calculations : Predict regioselectivity in cross-coupling reactions by analyzing frontier molecular orbitals (HOMO/LUMO) of the stannyl group and coupling partners .

- Molecular Docking : For bioactive derivatives, simulate interactions with target proteins (e.g., nicotinic acetylcholine receptors) to optimize substituent geometry .

Key Recommendations

- Safety : Handle with nitrile gloves and fume hoods due to neurotoxic tin compounds .

- Synthetic Optimization : Screen Pd/ligand combinations for novel coupling partners.

- Data Reproducibility : Report detailed reaction conditions (e.g., solvent drying, catalyst batch) to resolve literature contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.